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molecular formula C13H9FO3 B136670 4-(4-Fluorophenoxy)benzoic acid CAS No. 129623-61-6

4-(4-Fluorophenoxy)benzoic acid

Cat. No. B136670
M. Wt: 232.21 g/mol
InChI Key: YYKALFXKRWCSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852716B2

Procedure details

To a flask with 4-fluorophenyl boronic acid (2.1 g, 15 mmol), copper(II) acetate (1.4 g, 7.5 mmol), activated powdered molecular sieves (approximately 2 g), and methyl 4-hydroxybenzoate (1.2 g, 7.5 mmol) is added TEA (5.2 mL, 38 mmol) followed by CH2Cl2 (75 mL). The reaction is stirred for 16 hours at room temperature with air bubbling through it. The reaction mixture is diluted with CH2Cl2 and filtered through silica gel. The silica gel is washed with EtOAc-heptane. The solution is concentrated in vacuo and dissolved in dioxane (15 mL). To this solution is added aqueous LiOH (1N, 15 mL) and stirred for 18 hours at room temperature. To this reaction mixture is added aqueous HCl (1N) until acidic, having a pH less than 6. The resulting precipitate is collected by filtration and rinsed with water, and dried in vacuo to give 4-(4-fluorophenoxy)benzoic acid (1.6 g, 90%). MS for C13H9FO3 (ESI) (M−H)− m/z 231.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[OH:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18]C)=[O:17])=[CH:14][CH:13]=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:11][C:12]2[CH:21]=[CH:20][C:15]([C:16]([OH:18])=[O:17])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
TEA
Quantity
5.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 16 hours at room temperature with air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbling through it
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
The silica gel is washed with EtOAc-heptane
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dioxane (15 mL)
ADDITION
Type
ADDITION
Details
To this solution is added aqueous LiOH (1N, 15 mL)
STIRRING
Type
STIRRING
Details
stirred for 18 hours at room temperature
Duration
18 h
ADDITION
Type
ADDITION
Details
To this reaction mixture is added aqueous HCl (1N) until acidic,
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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